2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via an ether linkage
Preparation Methods
The synthesis of 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving amines and aldehydes or ketones.
Ether Linkage Formation: The final step involves the formation of an ether bond between the quinoxaline and pyrrolidine moieties.
Chemical Reactions Analysis
2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The quinoxaline moiety can interact with nucleic acids or proteins, potentially inhibiting enzyme activity or altering receptor function . The pyrrolidine ring contributes to the compound’s binding affinity and specificity by providing steric and electronic effects .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one include:
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-diones and quinoxaline-2-carboxylates share the quinoxaline core and are studied for their pharmacological properties.
Properties
IUPAC Name |
2-methoxy-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-10-15(19)18-7-6-11(9-18)21-14-8-16-12-4-2-3-5-13(12)17-14/h2-5,8,11H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGJWSRGAVAQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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